molecular formula C7H5BrCl2 B1375509 4-Bromo-2,3-dichlorotoluene CAS No. 1807029-15-7

4-Bromo-2,3-dichlorotoluene

Cat. No.: B1375509
CAS No.: 1807029-15-7
M. Wt: 239.92 g/mol
InChI Key: PSBWYSLQUVPSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dichlorotoluene is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dichlorotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination and chlorination of 2,3-dichlorotoluene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where toluene is treated with bromine and chlorine under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dichlorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products Formed:

Scientific Research Applications

4-Bromo-2,3-dichlorotoluene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dichlorotoluene depends on its specific application. In chemical reactions, it acts as a halogenated aromatic compound, participating in electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,3-dichlorotoluene is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research purposes .

Properties

IUPAC Name

1-bromo-2,3-dichloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBWYSLQUVPSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.